4,4'-Thiobis(6-tert-butyl-2,3-xylenol)
CAS No.: 94021-13-3
Cat. No.: VC16957155
Molecular Formula: C24H34O2S
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-13-3 |
|---|---|
| Molecular Formula | C24H34O2S |
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol |
| Standard InChI | InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3 |
| Standard InChI Key | RLBFJDVQZTVRMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is systematically named 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol. Its structure comprises two aromatic rings substituted with methyl, tert-butyl, and hydroxyl groups, connected via a sulfur atom (Figure 1) .
Table 1: Key Chemical Identifiers
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) likely involves oxidative coupling of 6-tert-butyl-2,3-xylenol using sulfur-based agents. A proposed mechanism includes:
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Sulfurization: Reaction of two xylenol monomers with sulfur dichloride (SCl<sub>2</sub>) under alkaline conditions.
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Purification: Crystallization or column chromatography to isolate the thiobis derivative .
Production Scalability
Industrial-scale production remains proprietary, though batch processes in closed systems are standard to minimize sulfur byproducts. The compound’s global production volume is undisclosed but likely limited to specialty chemical manufacturers .
Applications in Material Science
Antioxidant in Polymers
4,4'-Thiobis(6-tert-butyl-2,3-xylenol) acts as a radical scavenger in polyolefins (e.g., polyethylene, polypropylene), extending product lifespans by inhibiting chain scission. Its efficacy stems from:
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Steric Hindrance: Bulky tert-butyl groups protect the phenolic -OH from oxidation.
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Synergistic Effects: Enhanced performance when combined with phosphite co-stabilizers .
Table 2: Comparative Antioxidant Efficiency
| Polymer Type | Degradation Delay (Hours) | Concentration (wt%) |
|---|---|---|
| Polyethylene | 1200 | 0.1 |
| Polypropylene | 900 | 0.2 |
Lubricant Additives
In automotive lubricants, the compound reduces sludge formation under high-temperature conditions. Field studies report a 40% reduction in oxidative viscosity increase compared to amine-based antioxidants .
Toxicological and Ecotoxicological Profile
Mammalian Toxicity
Data on mammalian toxicity are sparse. Analogous xylenols exhibit low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats), but chronic exposure risks, such as hepatic enzyme induction, require further study .
Aquatic Toxicity
Table 3: Ecotoxicity Estimates
| Organism | Endpoint | Value (mg/L) | Reliability |
|---|---|---|---|
| Daphnia magna | LC<sub>50</sub> (48h) | 4.4 | Moderate |
| Pseudokirchneriella subcapitata | EC<sub>50</sub> (72h) | 3.6 | Low |
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